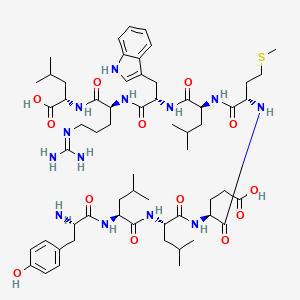
PROTAC ER|A Degrader-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC ER|A Degrader-4 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the estrogen receptor (ER). This compound is part of a novel class of small molecules that induce selective degradation of target proteins by harnessing the ubiquitin-proteasome system. This compound has shown significant potential in preclinical studies for its ability to degrade estrogen receptors effectively, making it a promising candidate for the treatment of estrogen receptor-positive cancers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ER|A Degrader-4 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The estrogen receptor ligand and the E3 ligase ligand are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A bifunctional linker is attached to one of the ligands through a series of coupling reactions.
Final Conjugation: The second ligand is then attached to the linker, forming the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions for large-scale synthesis, ensuring high purity and yield of the final product, and implementing stringent quality control measures to meet regulatory standards .
Types of Reactions:
Oxidation: this compound may undergo oxidation reactions, particularly at the linker or ligand moieties, under oxidative conditions.
Reduction: Reduction reactions can occur, especially if the compound contains reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may take place, particularly at reactive sites on the ligands or linker.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
PROTAC ER|A Degrader-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of estrogen receptors in cellular processes and disease mechanisms.
Medicine: Potential therapeutic agent for treating estrogen receptor-positive cancers, such as breast cancer.
Industry: Could be used in the development of new drugs targeting estrogen receptors and other proteins involved in disease pathways .
作用机制
PROTAC ER|A Degrader-4 functions by recruiting an E3 ubiquitin ligase to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism involves the formation of a ternary complex between the PROTAC, the estrogen receptor, and the E3 ligase. The degradation of the estrogen receptor results in the inhibition of estrogen receptor-mediated signaling pathways, which is crucial for the growth and survival of estrogen receptor-positive cancer cells .
相似化合物的比较
ARV-471: Another estrogen receptor degrader that has shown promising results in clinical trials.
ERD-3111 and UM-ERD-4001: Potent estrogen receptor degraders with sub-nanomolar degradation concentrations.
Uniqueness: PROTAC ER|A Degrader-4 is unique in its design and efficacy. It has been optimized for high potency and selectivity towards the estrogen receptor, with improved pharmacokinetic properties compared to other similar compounds. Its ability to degrade both wild-type and mutated forms of the estrogen receptor makes it a versatile and powerful tool in cancer therapy .
属性
分子式 |
C55H62F3N5O10S2 |
|---|---|
分子量 |
1074.2 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[6-[4-[[(1R,4R)-5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]sulfonyl-(2,2,2-trifluoroethyl)amino]phenoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H62F3N5O10S2/c1-32(34-10-12-37(13-11-34)50-33(2)59-31-74-50)60-52(68)43-27-41(66)29-62(43)53(69)51(54(3,4)5)61-46(67)9-7-6-8-26-72-42-24-18-38(19-25-42)63(30-55(56,57)58)75(70,71)45-28-44-47(35-14-20-39(64)21-15-35)48(49(45)73-44)36-16-22-40(65)23-17-36/h10-25,31-32,41,43-45,49,51,64-66H,6-9,26-30H2,1-5H3,(H,60,68)(H,61,67)/t32-,41+,43-,44+,45?,49-,51+/m0/s1 |
InChI 键 |
BVQHGFDIIGLBQA-OOEPXCPESA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOC4=CC=C(C=C4)N(CC(F)(F)F)S(=O)(=O)C5C[C@@H]6C(=C([C@H]5O6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOC4=CC=C(C=C4)N(CC(F)(F)F)S(=O)(=O)C5CC6C(=C(C5O6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)
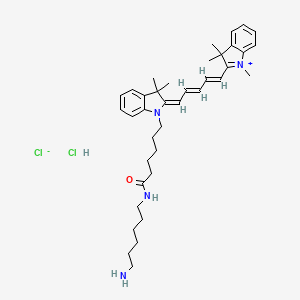
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
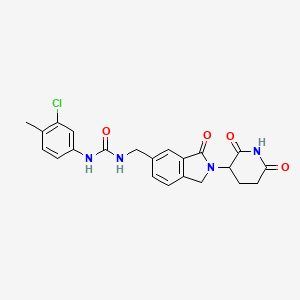
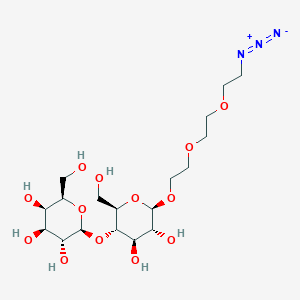
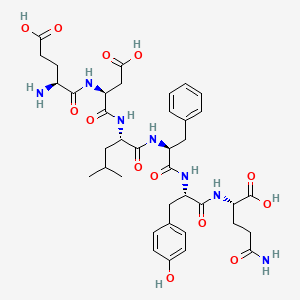

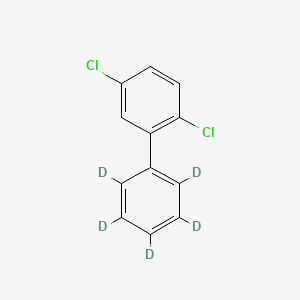

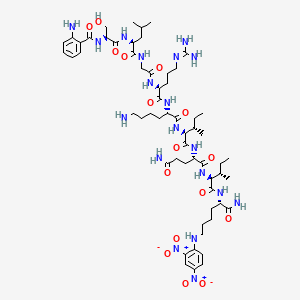
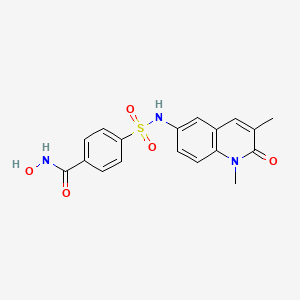
![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)
